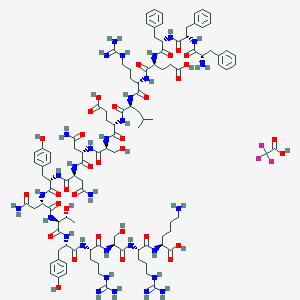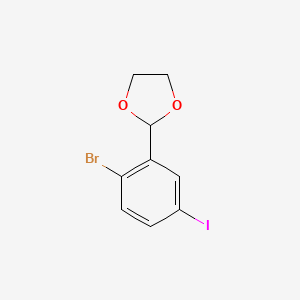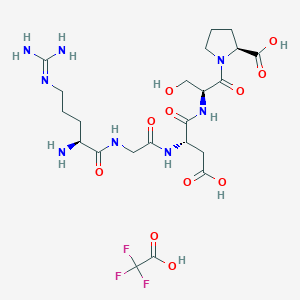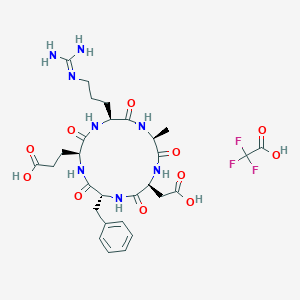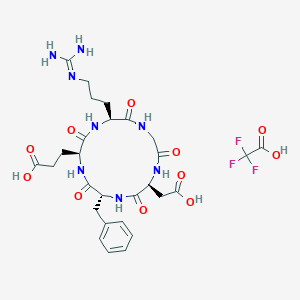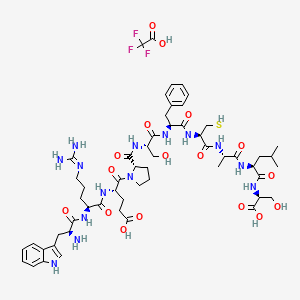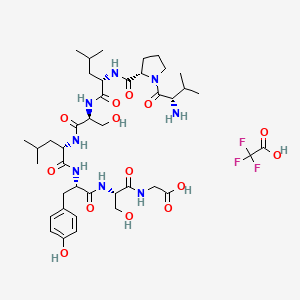
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) (CDADIVLLT) is a cyclic peptide that has recently been studied for its potential applications in scientific research. CDADIVLLT is a cyclic peptide consisting of nine amino acids, and is unique in that it is the first cyclic peptide to be synthesized with a D-alloisoleucine residue. CDADIVLLT has been studied for its potential applications in the fields of biochemistry, physiology, and drug development. The purpose of
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Cyclodextrins are widely employed in drug delivery due to their unique structure. Their hydrophobic cavity allows them to encapsulate hydrophobic drugs, enhancing their solubility and stability. By forming inclusion complexes with drugs, cyclodextrins improve bioavailability and control drug release. Researchers have explored various cyclodextrin-based drug delivery systems for targeted therapies and sustained drug release .
Environmental Remediation
Cyclodextrins play a crucial role in environmental remediation. Their ability to encapsulate organic pollutants, heavy metals, and volatile organic compounds (VOCs) makes them valuable in soil and water treatment. Researchers have developed cyclodextrin-based materials for efficient removal of contaminants, contributing to environmental sustainability .
Food and Beverage Industry
In the food and beverage industry, cyclodextrins find applications as flavor enhancers, stabilizers, and encapsulating agents. They can mask undesirable tastes or odors, protect sensitive ingredients, and improve the solubility of poorly water-soluble compounds. For instance, cyclodextrins are used to encapsulate vitamins, antioxidants, and essential oils in food products .
Cosmetology and Hygiene
Cyclodextrins enhance the stability and solubility of cosmetic ingredients. They are incorporated into skincare products, perfumes, and hair care formulations. By forming inclusion complexes with fragrances or active compounds, cyclodextrins prolong their release and improve skin penetration. Their use extends to deodorants, mouthwashes, and wound healing products .
Chromatography and Analytical Chemistry
Researchers utilize cyclodextrins as chiral selectors in chromatography. Their ability to discriminate between enantiomers (mirror-image molecules) allows for efficient separation and analysis. Cyclodextrin-based stationary phases are employed in high-performance liquid chromatography (HPLC) and gas chromatography (GC). These applications are crucial in pharmaceutical quality control and environmental monitoring .
Biomedical Applications
Beyond drug delivery, cyclodextrins are investigated for other biomedical purposes. They are explored as wound healing agents, tissue engineering scaffolds, and carriers for gene therapy. Their biocompatibility and ability to interact with biological molecules make them promising candidates for regenerative medicine .
Propiedades
IUPAC Name |
(6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULVZQUHMGDNPX-FNDSQMSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




